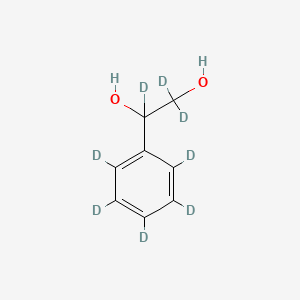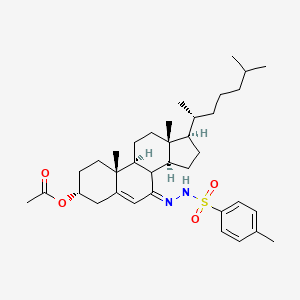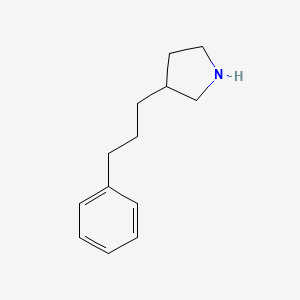
rac Styrène Glycol-d8
Vue d'ensemble
Description
rac Styrene Glycol-d8: is a deuterated form of styrene glycol, where eight hydrogen atoms are replaced with deuterium. This compound is often used in nuclear magnetic resonance (NMR) spectroscopy as a reference standard due to its unique isotopic labeling. It is a liquid, colorless, and has low volatility, making it suitable for various analytical applications .
Applications De Recherche Scientifique
rac Styrene Glycol-d8 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in NMR spectroscopy for calibrating chemical shifts and quantifying deuterium content.
Biology: It is used in metabolic studies to trace deuterium incorporation in biological systems.
Medicine: It aids in drug development by providing insights into the metabolic pathways of deuterated drugs.
Mécanisme D'action
Target of Action
The primary target of rac Styrene Glycol-d8 is the hydrogen atoms in the Nuclear Magnetic Resonance (NMR) experiments . It is used as a reference compound for labeling hydrogen .
Mode of Action
rac Styrene Glycol-d8 interacts with its targets by replacing the hydrogen atoms in the NMR experiments . This replacement allows the compound to be used as a reference for judging and correcting the signal position and intensity in NMR experiments .
Biochemical Pathways
The preparation of rac Styrene Glycol-d8 usually involves a reaction with the bird methylation succinate of styrene alcohol-d8 . This process can be completed through chemical synthesis or enzyme-catalyzed reactions .
Pharmacokinetics
It is known that the compound has good solubility and can dissolve in many organic solvents, such as ethanol, dimethylformamide, and dichloromethane . This suggests that the compound may have good bioavailability.
Result of Action
The presence of rac Styrene Glycol-d8 allows for the judgment and correction of signal position and intensity in NMR experiments . It is also commonly used in quantitative analysis and metabolic research .
Action Environment
rac Styrene Glycol-d8 is a liquid that is colorless and transparent, with low volatility . It should be kept away from open flames or high temperatures and stored in sealed containers . It should also avoid contact with oxidants and acidic substances . Proper protective equipment, such as gloves and goggles, should be worn when handling the compound . If contact with skin or eyes occurs, it should be immediately washed with plenty of clean water and medical treatment should be sought .
Analyse Biochimique
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “rac Styrene Glycol-d8” is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “rac Styrene Glycol-d8” change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of “rac Styrene Glycol-d8” vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
“rac Styrene Glycol-d8” is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
“rac Styrene Glycol-d8” is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Always handle “rac Styrene Glycol-d8” with care and follow safety procedures, as it should be kept away from open flames or high temperatures, and stored in sealed containers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: rac Styrene Glycol-d8 is typically synthesized through the reaction of styrene oxide with deuterated water (D2O) under acidic or basic conditions. The reaction involves the opening of the epoxide ring in styrene oxide, followed by the incorporation of deuterium atoms from D2O .
Industrial Production Methods: Industrial production of rac Styrene Glycol-d8 involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: rac Styrene Glycol-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated benzaldehyde or benzoic acid.
Reduction: Reduction reactions can convert it to deuterated ethylbenzene.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Deuterated benzaldehyde, deuterated benzoic acid.
Reduction: Deuterated ethylbenzene.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
Styrene Glycol: The non-deuterated form of rac Styrene Glycol-d8.
Deuterated Benzyl Alcohol: Another deuterated compound used in NMR spectroscopy.
Deuterated Ethylbenzene: A product of the reduction of rac Styrene Glycol-d8
Uniqueness: rac Styrene Glycol-d8 is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its low volatility and good solubility in organic solvents make it versatile for various applications .
Propriétés
IUPAC Name |
1,1,2-trideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/i1D,2D,3D,4D,5D,6D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMWNFMRSKOCEY-INHGFZCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858404 | |
| Record name | 1-(~2~H_5_)Phenyl(~2~H_3_)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871217-81-1 | |
| Record name | 1-(~2~H_5_)Phenyl(~2~H_3_)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)




